PhenoFluor(c)Mix
Overview
Description
PhenoFluor©Mix is a chemical reagent used primarily for the deoxyfluorination of phenols. It is a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride in a 1:2 weight ratio . This reagent is known for its stability and ease of handling compared to other deoxyfluorinating agents .
Mechanism of Action
Target of Action
PhenoFluor©Mix, developed by the Ritter group , is primarily targeted at hydroxyl groups in chemical compounds. It is utilized on aromatic hydroxyl groups and is a reagent for the deoxyfluorination of phenols, including electron-deficient, electron-rich, and heterocyclic phenols .
Mode of Action
PhenoFluor©Mix interacts with its targets (hydroxyl groups) to perform deoxyfluorination, which is the replacement of a hydroxyl group (OH) with a fluorine atom (F). This interaction results in the formation of aryl fluorides from phenols .
Biochemical Pathways
The biochemical pathway involved in the action of PhenoFluor©Mix is the deoxyfluorination of phenols. This process involves the replacement of a hydroxyl group with a fluorine atom, leading to the formation of aryl fluorides . The downstream effects of this pathway can vary depending on the specific phenol substrate being modified.
Pharmacokinetics
It’s worth noting that the operational simplicity and scalability of deoxyfluorination with phenofluor©mix suggest that it could have favorable pharmacokinetic properties in terms of bioavailability.
Result of Action
The primary result of the action of PhenoFluor©Mix is the formation of aryl fluorides from phenols . This transformation is achieved through a high-yield, one-step, ipso substitution reaction . The method is operationally simple, regiospecific, scalable, and compatible with a variety of functional groups including amines, aldehydes, and heterocycles .
Action Environment
PhenoFluor©Mix is less reactive to moisture and more stable in air than conventional deoxyfluorinating reagents . This stability lends to easier handling and use, suggesting that environmental factors such as humidity and air exposure have less influence on the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
PhenoFluor©Mix plays a crucial role in biochemical reactions, particularly in the deoxyfluorination process. It interacts with various enzymes, proteins, and other biomolecules to facilitate the replacement of hydroxyl groups with fluorine atoms. The primary interaction is with phenolic compounds, where PhenoFluor©Mix acts as a fluorinating agent. This interaction is essential for modifying the chemical properties of phenols, making them more suitable for various biochemical applications .
Cellular Effects
PhenoFluor©Mix has significant effects on cellular processes It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolismFor example, fluorinated phenols may exhibit altered binding affinities to cellular receptors, impacting signal transduction pathways and gene expression profiles .
Molecular Mechanism
The molecular mechanism of PhenoFluor©Mix involves the activation of phenolic hydroxyl groups, facilitating their replacement with fluorine atoms. This process is mediated by the chloroimidazolium chloride component of PhenoFluor©Mix, which acts as an electrophilic fluorinating agent. The cesium fluoride component provides the fluoride ions necessary for the reaction. This combination ensures efficient and selective deoxyfluorination of phenols, leading to the formation of fluorinated products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PhenoFluor©Mix can change over time. The reagent is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that PhenoFluor©Mix remains effective for extended periods when stored properly. Exposure to moisture and air can lead to hydrolysis and reduced efficacy. Researchers have observed that the reagent maintains its activity for several months when stored in a dry and inert atmosphere .
Dosage Effects in Animal Models
The effects of PhenoFluor©Mix vary with different dosages in animal models. At low doses, the reagent is generally well-tolerated and does not exhibit significant toxicity. At higher doses, PhenoFluor©Mix can cause adverse effects, including toxicity and organ damage. Studies have shown that there is a threshold dose beyond which the reagent’s toxicity increases significantly. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
PhenoFluor©Mix is involved in metabolic pathways related to the deoxyfluorination of phenols. The reagent interacts with enzymes and cofactors that facilitate the incorporation of fluorine atoms into phenolic compounds. This process can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The fluorinated products generated by PhenoFluor©Mix can also participate in downstream metabolic pathways, influencing various biochemical processes .
Transport and Distribution
Within cells and tissues, PhenoFluor©Mix is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the reagent to specific cellular compartments, where it can exert its effects. The distribution of PhenoFluor©Mix within cells is crucial for its activity, as it needs to reach the target phenolic compounds to facilitate deoxyfluorination .
Subcellular Localization
PhenoFluor©Mix exhibits specific subcellular localization, which is essential for its activity and function. The reagent is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization ensures that PhenoFluor©Mix can effectively interact with phenolic compounds and facilitate their deoxyfluorination. The subcellular distribution of PhenoFluor©Mix is a critical factor in determining its efficacy in biochemical applications .
Preparation Methods
PhenoFluor©Mix is prepared by mixing N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride with cesium fluoride in a 1:2 weight ratio . The mixture is stable and can be stored in air, making it convenient for laboratory use . The preparation process is straightforward and does not require any special conditions .
Chemical Reactions Analysis
PhenoFluor©Mix is primarily used for deoxyfluorination reactions. It converts phenols into aryl fluorides through a substitution reaction . The reagent is effective on electron-deficient, electron-rich, and heterocyclic phenols . The reaction conditions are typically mild, and the process is operationally simple and scalable . Major products formed from these reactions are aryl fluorides .
Scientific Research Applications
PhenoFluor©Mix has a wide range of applications in scientific research. In chemistry, it is used for the late-stage functionalization of complex molecules, including natural and unnatural products . In biology and medicine, fluorinated compounds are valuable for their enhanced metabolic stability and bioavailability . The reagent’s stability and ease of use make it a popular choice for industrial applications as well .
Comparison with Similar Compounds
PhenoFluor©Mix is unique in its stability and ease of handling compared to other deoxyfluorinating reagents. Similar compounds include AlkylFluor, which is used for the deoxyfluorination of alcohols . Both reagents were developed by the Ritter group and are known for their stability and effectiveness . PhenoFluor©Mix is specifically designed for phenols, while AlkylFluor is used for alcohols .
Properties
IUPAC Name |
cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNDOFVAHQKSBA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36Cl2CsFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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